Vapreotide
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Overview
Description
Vapreotide is a synthetic octapeptide somatostatin analog. It is primarily used in the treatment of esophageal variceal bleeding in patients with cirrhotic liver disease and AIDS-related diarrhea . This compound has a higher metabolic stability compared to the parent hormone somatostatin .
Mechanism of Action
Ccris 6495, also known as Vapreotide, is a synthetic cyclic octapeptide analogue of somatostatin . This article will delve into the mechanism of action of Ccris 6495, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Ccris 6495 predominantly acts as a somatostatin receptor SSTR-2/SSTR-5 agonist . These receptors play a crucial role in inhibiting the release of several hormones, including growth hormone, insulin, and glucagon .
Mode of Action
Biochemical Pathways
It is known that the activation of somatostatin receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (camp) and subsequently affecting various downstream signaling pathways .
Result of Action
Ccris 6495 is used in the treatment of esophageal variceal bleeding in cirrhotic liver disease patients and those with AIDS-related diarrhea . The reduction in blood flow and inhibition of certain hormones can help manage these conditions.
Preparation Methods
The synthesis of Vapreotide involves standard peptide synthesis techniques, such as solid-phase peptide synthesis. The process starts with Fmoc-Trp(Boc)-OH and Rink Amide resin to obtain Fmoc-Trp(Boc)-Rink Amide resin . The detailed industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Vapreotide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can undergo substitution reactions, particularly at the amino acid residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are the oxidized or reduced forms of this compound .
Scientific Research Applications
Vapreotide has a wide range of scientific research applications:
Comparison with Similar Compounds
Vapreotide is compared with other somatostatin analogs such as:
Octreotide: Another somatostatin analog used for similar indications but with different pharmacokinetic properties.
Lanreotide: Used for the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: Known for its broader receptor binding profile and used in the treatment of Cushing’s disease.
This compound is unique due to its higher metabolic stability and specific receptor binding profile .
Properties
The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407). | |
CAS No. |
103222-11-3 |
Molecular Formula |
C57H70N12O9S2 |
Molecular Weight |
1131.4 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1 |
InChI Key |
SWXOGPJRIDTIRL-DLRASJFKSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
103222-11-3 | |
physical_description |
Solid |
sequence |
FCYWKVCW |
solubility |
3.99e-03 g/L |
Synonyms |
Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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